10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid

Description

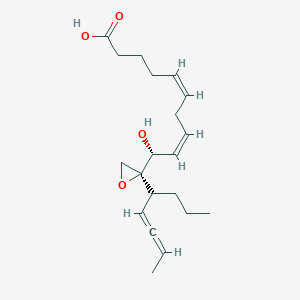

Hepoxilin B4 is a member of the hepoxilin family, which are epoxyalcohol metabolites derived from polyunsaturated fatty acids. These compounds possess both an epoxide and a hydroxyl residue. Hepoxilin B4 is specifically derived from arachidonic acid and plays a significant role in various biological processes, including inflammation and cellular signaling .

Properties

CAS No. |

103188-12-1 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

InChI |

InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |

InChI Key |

OBMDDWFJCHGNRL-UHFFFAOYSA-N |

SMILES |

CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |

Synonyms |

10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hepoxilin B4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The process begins with the formation of hydroperoxy derivatives, which are then converted into hepoxilins through the action of specific enzymes . The reaction conditions often require controlled environments to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of hepoxilin B4 is less common due to its instability and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have made it possible to produce hepoxilin B4 in controlled laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

Hepoxilin B4 undergoes various chemical reactions, including:

Reduction: Reduction of the epoxide group to form dihydroxy derivatives.

Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of hepoxilin B4 include:

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Catalysts: Enzymes like lipoxygenases and cytochrome P450 for specific transformations.

Major Products Formed

The major products formed from the reactions of hepoxilin B4 include trioxilins, dihydroxy derivatives, and various substituted compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

Hepoxilin B4 has several scientific research applications, including:

Chemistry: Used as a model compound to study epoxide and hydroxyl group reactivity.

Biology: Investigated for its role in cellular signaling and inflammation.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

Mechanism of Action

Hepoxilin B4 exerts its effects primarily through the release of calcium from intracellular stores. This process is mediated by a receptor that is intracellular and G-protein coupled . The compound’s ability to translocate calcium from the endoplasmic reticulum to the mitochondria plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Hepoxilin A3: Another member of the hepoxilin family, also derived from arachidonic acid, but with different epoxide and hydroxyl positions.

Leukotriene B4: A related eicosanoid with distinct biological functions, primarily involved in neutrophil chemotaxis.

Uniqueness of Hepoxilin B4

Hepoxilin B4 is unique due to its specific structure and the dual presence of epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its role in calcium signaling and inflammation sets it apart from other eicosanoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.